

Solubility of "Tetrahydrofurfuryl acetate" in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetrahydro-2-furyl acetate*

Cat. No.: *B161065*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of Tetrahydrofurfuryl Acetate in Organic Solvents

Introduction: Understanding Tetrahydrofurfuryl Acetate

Tetrahydrofurfuryl acetate (THFA), with the chemical formula $C_7H_{12}O_3$, is a heterocyclic ester recognized for its utility across diverse industrial and research sectors.^[1] It presents as a colorless to pale yellow liquid with a characteristic mild, fruity, and somewhat honey-like aroma.^{[2][3][4]} This compound's value is rooted in its versatile functionality; it serves as an effective solvent, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), and a flavoring agent in the food and beverage industry.^{[3][5]}

The molecular architecture of THFA—a tetrahydrofuran ring appended with an acetate group via a methylene bridge—is central to its chemical behavior. This structure imparts a unique combination of moderate polarity, hydrogen bond accepting capabilities, and a degree of lipophilicity. The precursor to this ester, tetrahydrofurfuryl alcohol, can be derived from renewable lignocellulosic biomass, positioning THFA as a compound of interest in the development of greener chemical processes.^{[2][6]} For researchers and drug development professionals, a comprehensive understanding of THFA's solubility profile is paramount for its effective application in reaction chemistry, formulation development, and purification processes.

Pillar 1: The Theoretical Framework of THFA Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (THFA) and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and intermolecular force characteristics are more likely to be miscible.[\[7\]](#)

Molecular Polarity and Functional Groups: Tetrahydrofurfuryl acetate's solvency power stems from its distinct functional groups:

- **An Ether Linkage:** The oxygen atom within the tetrahydrofuran ring is a polar site and a hydrogen bond acceptor.
- **An Ester Group:** The carbonyl and ester oxygens are also polar and can act as hydrogen bond acceptors.[\[4\]](#)
- **A Carbon Backbone:** The aliphatic ring and methylene group provide non-polar character.

This combination allows THFA to interact favorably with a broad spectrum of organic solvents. It can engage in dipole-dipole interactions with other polar molecules and London dispersion forces with non-polar molecules. The absence of a hydroxyl group means THFA cannot act as a hydrogen bond donor, a critical distinction from its precursor, tetrahydrofurfuryl alcohol.

Hansen Solubility Parameters (HSP): A Quantitative Approach To move beyond qualitative descriptions, Hansen Solubility Parameters (HSP) provide a more nuanced, quantitative method for predicting miscibility.[\[8\]](#)[\[9\]](#) Every molecule is assigned three parameters, representing different energetic contributions to cohesion:

- δD (Dispersion): Energy from atomic forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are close. While specific, experimentally derived HSP values for Tetrahydrofurfuryl acetate are not readily available in the

cited literature, the values for its parent alcohol, Tetrahydrofurfuryl Alcohol (THFA-OH), can serve as a useful proxy to understand its general characteristics: $\delta D = 9.8$, $\delta P = 5.0$, $\delta H = 7.8$. [10] The esterification from THFA-OH to THFA would be expected to slightly decrease the hydrogen bonding parameter (δH) and potentially alter the polar parameter (δP), but the overall profile remains that of a moderately polar substance with significant hydrogen bonding acceptance capability.

Pillar 2: The Practical Solubility Profile of THFA

Experimental observations confirm that Tetrahydrofurfuryl acetate exhibits moderate to high solubility in a wide array of common organic solvents, while its solubility in highly non-polar or aqueous media is more nuanced.[2]

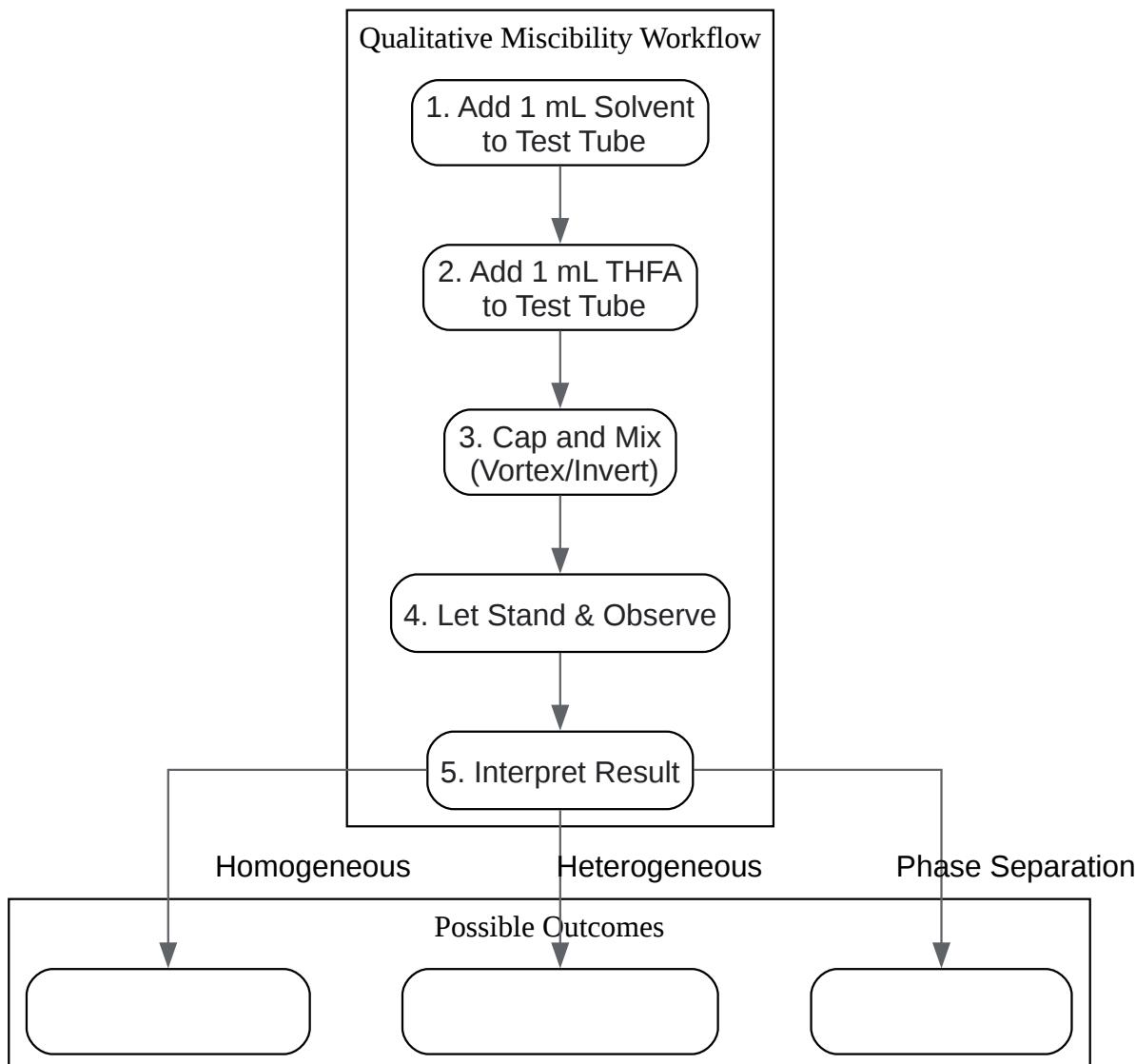
Qualitative Miscibility Data

The following table summarizes the miscibility of THFA in representative organic solvents, synthesized from established chemical principles and available data.

Solvent Class	Representative Solvent	Predicted Miscibility with THFA	Rationale
Alcohols	Ethanol, Methanol	Miscible	Strong dipole-dipole interactions and hydrogen bonding (THFA as acceptor). [2] [4]
Ketones	Acetone	Miscible	Similar polar aprotic character; strong dipole-dipole interactions.
Esters	Ethyl Acetate	Miscible	"Like dissolves like"; both are esters with similar polarity.
Ethers	Diethyl Ether, THF	Miscible	Structural similarity (ether linkage); favorable dipole-dipole interactions. [2] [4]
Halogenated	Chloroform, Dichloromethane	Miscible	Effective at dissolving moderately polar compounds like THFA. [2] [4]
Aromatic	Toluene	Soluble / Miscible	Favorable dispersion forces with the non-polar regions of THFA.
Aliphatic	Hexane, Heptane	Sparingly Soluble / Immiscible	Mismatch in polarity; weak interactions between polar THFA and non-polar solvent.
Aqueous	Water	Sparingly Soluble	THFA is soluble in water but not fully

miscible.^[2] An estimated solubility is ~13.8 g/L at 25°C.^[11]

Pillar 3: Self-Validating Experimental Protocols


To empower researchers to validate these findings and explore novel solvent systems, the following self-validating protocols for determining solubility are provided. These methods are designed for accuracy and reproducibility.

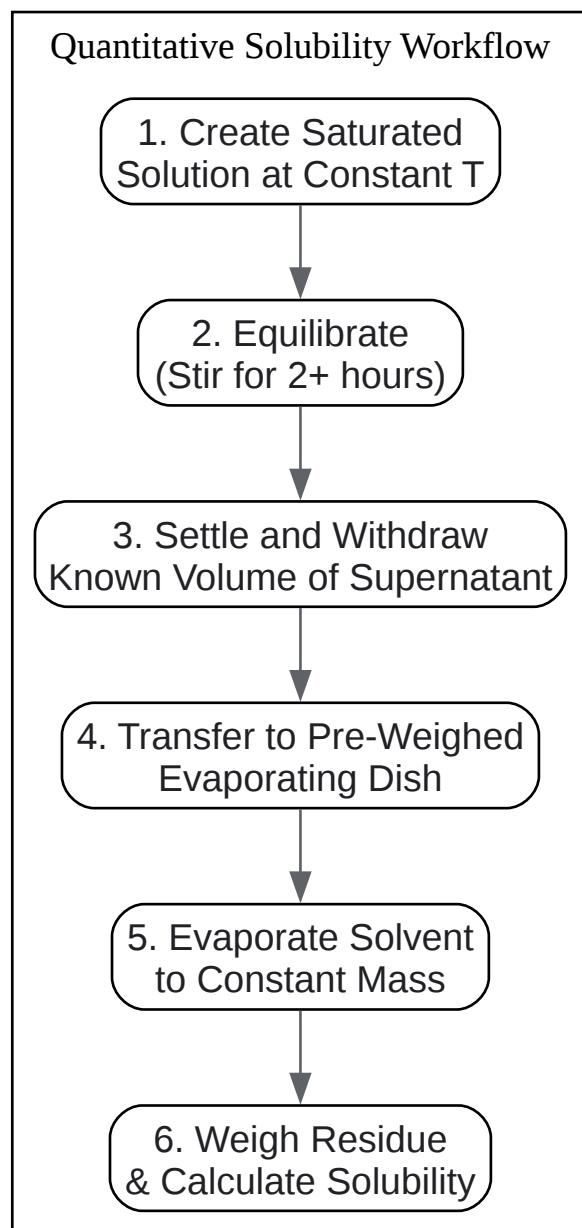
Protocol 1: Rapid Qualitative Miscibility Assessment

This method provides a swift, visual determination of whether THFA is miscible, partially miscible, or immiscible in a given solvent.

Methodology:

- Preparation: Dispense 1.0 mL of the test solvent into a clean, dry 13 x 75 mm test tube.
- Addition: Add 1.0 mL of Tetrahydrofurfuryl acetate to the same test tube.
- Mixing: Cap the test tube and invert it gently 10 times, or vortex for 10 seconds to ensure thorough mixing.
- Observation: Allow the mixture to stand undisturbed for 2 minutes. Observe the contents against a well-lit background.
- Interpretation:
 - Miscible: A single, clear, homogeneous phase is observed.
 - Partially Miscible: The solution appears cloudy (emulsion) or two distinct layers form, but the volume of the layers has changed from the initial 1:1 ratio.
 - Immiscible: Two distinct, clear layers are observed with a sharp interface.^[12]

[Click to download full resolution via product page](#)


Qualitative miscibility assessment workflow.

Protocol 2: Quantitative Gravimetric Solubility Determination

This protocol determines the maximum mass of THFA that can dissolve in a given volume of solvent at a specified temperature, providing a precise solubility value (e.g., in g/100 mL).

Methodology:

- **System Preparation:** Add approximately 5 mL of the chosen solvent to a 10 mL glass vial equipped with a magnetic stir bar. Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C).
- **Saturation:** While stirring, add THFA to the solvent dropwise until a slight, persistent cloudiness or a small, undissolved layer of THFA remains, indicating that the solution is saturated.
- **Equilibration:** Cap the vial to prevent solvent evaporation and allow the mixture to stir for at least 2 hours to ensure thermodynamic equilibrium is reached.
- **Sample Collection:** Stop stirring and allow the excess THFA to settle for 30 minutes. Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. Avoid disturbing the undissolved layer.
- **Solvent Evaporation:** Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the dish.
- **Drying:** Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of THFA (194-195°C) until a constant mass is achieved. [\[13\]](#)
- **Calculation:** Weigh the dish containing the dried THFA residue. The difference between this final mass and the initial mass of the dish is the mass of dissolved THFA. Calculate the solubility.

[Click to download full resolution via product page](#)

Gravimetric quantitative solubility workflow.

Conclusion

Tetrahydrofurfuryl acetate is a functionally versatile solvent whose behavior is dictated by its unique molecular structure, featuring both polar ether/ester moieties and a non-polar hydrocarbon backbone. It is highly miscible with a wide range of common organic solvents, including alcohols, ketones, esters, and chlorinated hydrocarbons. Its solubility is limited in

non-polar aliphatic solvents and it is only sparingly soluble in water. This well-defined solubility profile, grounded in the fundamental principles of intermolecular forces and quantifiable through methods like Hansen Solubility Parameters, is directly responsible for its efficacy in applications ranging from coatings and adhesives to pharmaceutical synthesis.[\[2\]](#)[\[5\]](#) The experimental protocols detailed herein provide a robust framework for researchers to verify these properties and confidently integrate THFA into novel applications.

References

- goods.com.
- Agricultural Marketing Service. Tetrahydrofurfuryl alcohol (THFA) for use in crop. (2003). [\[Link\]](#)
- Silvateam.
- Advanced Biotech.
- International Furan Chemicals BV. Tetrahydrofurfuryl Alcohol - IFC. [\[Link\]](#)
- PubChem.
- Univar Solutions. Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum. [\[Link\]](#)
- R Discovery. Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). [\[Link\]](#)
- The Good Scents Company.
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
- CHEMISTRY. Experiment 1 SOLVENT POLARITY AND MISCIBILITY. [\[Link\]](#)
- ResearchGate. Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach | Request PDF. [\[Link\]](#)
- PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [\[Link\]](#)
- Scribd. Experiment 1 (Solubility and Miscibility) | PDF. [\[Link\]](#)
- Okchem.
- Scribd. Experiment 1: Concept of Solubility & Miscibility: A. Solids in Liquids | PDF | Solution. [\[Link\]](#)
- Wikipedia.
- Academic Journals. Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. (2014). [\[Link\]](#)
- Chtf.binary.co.il. Polarity of Solvents. [\[Link\]](#)
- Prof Steven Abbott. HSP Basics | Practical Solubility Science. [\[Link\]](#)
- ResearchGate. Hansen solubility parameters of solvents. | Download Scientific Diagram. [\[Link\]](#)

- Stenutz. Hansen solubility parameters. [Link]
- Hansen-solubility.com. Sheet1 - Hansen Solubility Parameters. [Link]
- Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]
- International Furan Chemicals BV.
- MilliporeSigma. Solvent Miscibility Table. [Link]
- ACS Publications. C C Bond Hydrogenation vs C–O Bond Hydrogenolysis of Furfuryl Alcohol on Ru: A DFT Study. (2024). [Link]
- ACS Publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrahydrofurfuryl acetate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. CAS 637-64-9: Tetrahydrofurfuryl acetate | CymitQuimica [cymitquimica.com]
- 4. Tetrahydrofurfuryl acetate | C7H12O3 | CID 12506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qcc.edu [qcc.edu]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. Hansen solubility parameters [stenutz.eu]
- 10. furan.com [furan.com]
- 11. tetrahydrofurfuryl acetate, 637-64-9 [thegoodsentscompany.com]
- 12. murov.info [murov.info]
- 13. 四氢糠醇乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility of "Tetrahydrofurfuryl acetate" in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161065#solubility-of-tetrahydrofurfuryl-acetate-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com